Cas no 1016806-02-2 (2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one)

1016806-02-2 structure
Nom du produit:2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one
Numéro CAS:1016806-02-2
Le MF:C13H17FN2O2
Mégawatts:252.284686803818
CID:5214654
PubChem ID:24699030
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Propanone, 2-(2-fluorophenoxy)-1-(1-piperazinyl)-
- 2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one
-
- Piscine à noyau: 1S/C13H17FN2O2/c1-10(13(17)16-8-6-15-7-9-16)18-12-5-3-2-4-11(12)14/h2-5,10,15H,6-9H2,1H3
- La clé Inchi: LGFYGRLDEYHARN-UHFFFAOYSA-N
- Sourire: C(N1CCNCC1)(=O)C(OC1=CC=CC=C1F)C
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146559-0.5g |
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one |
1016806-02-2 | 95.0% | 0.5g |
$1022.0 | 2025-02-21 | |
Enamine | EN300-146559-10.0g |
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one |
1016806-02-2 | 95.0% | 10.0g |
$4579.0 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017348-1g |
2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one |
1016806-02-2 | 98% | 1g |
¥3514.0 | 2023-02-27 | |
Enamine | EN300-146559-2.5g |
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one |
1016806-02-2 | 95.0% | 2.5g |
$2086.0 | 2025-02-21 | |
Enamine | EN300-146559-2500mg |
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one |
1016806-02-2 | 90.0% | 2500mg |
$1399.0 | 2023-09-29 | |
Enamine | EN300-146559-50mg |
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one |
1016806-02-2 | 90.0% | 50mg |
$600.0 | 2023-09-29 | |
Enamine | EN300-146559-250mg |
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one |
1016806-02-2 | 90.0% | 250mg |
$657.0 | 2023-09-29 | |
1PlusChem | 1P01AE9S-100mg |
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one |
1016806-02-2 | 90% | 100mg |
$839.00 | 2023-12-27 | |
1PlusChem | 1P01AE9S-5g |
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one |
1016806-02-2 | 90% | 5g |
$2621.00 | 2023-12-27 | |
1PlusChem | 1P01AE9S-2.5g |
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one |
1016806-02-2 | 90% | 2.5g |
$1791.00 | 2023-12-27 |
2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one Littérature connexe
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
1016806-02-2 (2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one) Produits connexes
- 347163-14-8(tert-butyl 2-isocyanatohexanoate)
- 1615680-91-5(6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine)
- 2229499-97-0(3-2-(methylsulfanyl)phenylazetidin-3-ol)
- 1312133-15-5(4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile)
- 2229680-96-8(3-(6-Methoxy-5-methylpyridin-3-yl)prop-2-en-1-amine)
- 1806849-66-0(3-(Aminomethyl)-6-cyano-2-(difluoromethyl)-5-nitropyridine)
- 652-30-2(1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene)
- 2639406-32-7(Methyl 2-amino-2-(2-chloropyridin-4-yl)acetate dihydrochloride)
- 1214373-22-4(4-(2-Fluoro-6-methylphenyl)pyridine)
- 101954-20-5(4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1016806-02-2)2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one

Pureté:99%
Quantité:1g
Prix ($):425.0